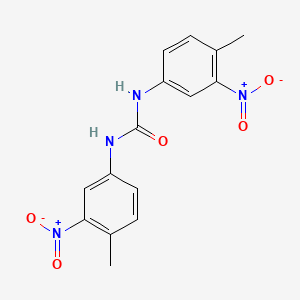

1,3-Bis(4-methyl-3-nitrophenyl)urea

Descripción

Propiedades

Fórmula molecular |

C15H14N4O5 |

|---|---|

Peso molecular |

330.30 g/mol |

Nombre IUPAC |

1,3-bis(4-methyl-3-nitrophenyl)urea |

InChI |

InChI=1S/C15H14N4O5/c1-9-3-5-11(7-13(9)18(21)22)16-15(20)17-12-6-4-10(2)14(8-12)19(23)24/h3-8H,1-2H3,(H2,16,17,20) |

Clave InChI |

ACFLEQFZWCEQTM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Rational Design, Synthesis, and Physicochemical Profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Executive Summary

In the landscape of small-molecule drug discovery and advanced materials science, the diaryl urea motif stands out as a highly privileged structural scaffold. As an application scientist specializing in synthetic methodologies and structural characterization, I frequently leverage symmetrical diaryl ureas for their predictable hydrogen-bonding networks and robust chemical stability.

This technical guide provides an in-depth analysis of 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5). By deconstructing its physicochemical properties, elucidating its pharmacological relevance, and detailing a self-validating synthetic protocol, this whitepaper serves as a comprehensive blueprint for researchers looking to synthesize or incorporate this compound into broader discovery pipelines.

Physicochemical and Structural Architecture

The structural integrity of 1,3-Bis(4-methyl-3-nitrophenyl)urea is defined by its central urea moiety flanked by two electron-deficient 4-methyl-3-nitrophenyl rings [1]. The presence of the electron-withdrawing nitro (-NO₂) groups at the meta positions relative to the urea core significantly increases the acidity of the urea -NH protons. This electronic effect enhances the molecule's capacity to act as a potent hydrogen-bond donor, a critical feature for target binding in biological systems or for supramolecular assembly in materials science.

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Implication |

| Chemical Name | 1,3-Bis(4-methyl-3-nitrophenyl)urea | Symmetrical diaryl urea scaffold. |

| CAS Registry Number | 855699-79-5 | Unique identifier for regulatory/procurement tracking. |

| Molecular Formula | C₁₅H₁₄N₄O₅ | Indicates a high degree of heteroatom functionalization. |

| Molecular Weight | 330.30 g/mol | Ideal for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| Topological Polar Surface Area | ~134.7 Ų (Calculated) | High polarity driven by nitro and urea groups; suggests low BBB permeability. |

| Hydrogen Bond Donors | 2 | Crucial for interacting with kinase hinge regions or αC-helices. |

| Hydrogen Bond Acceptors | 5 | Facilitates complexation and solubility interactions. |

Pharmacological Relevance: The Diaryl Urea Pharmacophore

Diaryl ureas are the structural backbone of several FDA-approved multi-kinase inhibitors, including Sorafenib and Regorafenib [2]. These compounds function primarily as Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" (Asp-Phe-Gly) conformation of the kinase domain [3].

The diaryl urea core is uniquely suited for this because it acts as a bidentate hydrogen-bonding module. The urea -NH groups donate hydrogen bonds to a conserved glutamate residue in the αC-helix, while the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartate in the DFG motif. The flanking 4-methyl-3-nitrophenyl groups can be strategically utilized to occupy the adjacent allosteric hydrophobic pocket exposed during the DFG-out shift.

Caption: Diaryl urea pharmacophore binding interactions in Type II kinase inhibitors.

Mechanistic Synthesis Workflow

Historically, the synthesis of symmetrical diaryl ureas relied on the use of highly toxic phosgene gas. In modern application laboratories, we prioritize safety without compromising yield by utilizing triphosgene (bis(trichloromethyl) carbonate) as a solid, bench-stable surrogate [4].

The reaction proceeds via the in situ generation of an isocyanate intermediate. One equivalent of 4-methyl-3-nitroaniline reacts with the phosgene equivalent to form 4-methyl-3-nitrophenyl isocyanate. A second equivalent of the aniline then acts as a nucleophile, attacking the highly electrophilic isocyanate carbon to yield the symmetrical urea.

Caption: Synthesis workflow of 1,3-Bis(4-methyl-3-nitrophenyl)urea via triphosgene.

Protocol: Self-Validating Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Causality & Design Rationale: Symmetrical diaryl ureas exhibit profound insolubility in standard non-polar organic solvents due to highly ordered intermolecular hydrogen bonding. We leverage this physical property in the isolation step, allowing for purification via simple filtration rather than resource-intensive column chromatography.

Step-by-Step Methodology:

-

Preparation: Dissolve 2.0 equivalents of 4-methyl-3-nitroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 2.5 equivalents of triethylamine (Et₃N).

-

Causality: Et₃N is not merely added to neutralize the HCl byproduct; it actively prevents the protonation of the aniline precursor. Protonated aniline loses its nucleophilicity, which would stall the reaction at the isocyanate intermediate.

-

-

Activation (Thermal Control): Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a solution of 0.35 equivalents of triphosgene dissolved in DCM.

-

Causality: Isocyanate formation is highly exothermic. Strict thermal control at 0 °C prevents the formation of carbodiimides or other thermal degradation side-products.

-

-

Coupling: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. As the symmetrical urea forms, it will begin to precipitate out of the DCM solution as a fine solid.

-

In-Process Control (Self-Validation Step): Remove a 10 µL aliquot of the suspension, dissolve in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS. The system is validated to proceed to isolation only when the peak corresponding to the starting aniline (m/z 153.1) is <2% relative to the product peak (m/z 331.1).

-

Isolation: Filter the precipitated product under vacuum. Wash the filter cake sequentially with cold DCM (to remove unreacted isocyanate/aniline) and cold water (to remove triethylamine hydrochloride salts). Dry under high vacuum at 50 °C to yield the pure product.

Analytical Characterization Standards

To ensure scientific integrity and trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz): The urea -NH protons are the critical diagnostic markers. Due to the electron-withdrawing nature of the nitro groups, these protons are heavily deshielded and will appear far downfield (typically between 8.80 – 9.50 ppm) as a sharp singlet integrating to 2H. The disappearance of the broad primary amine signal (~5.5 ppm) from the starting material confirms complete conversion. The aryl methyl groups will appear as a singlet near 2.40 ppm.

-

LC-MS (ESI+): The mass spectrum must display a dominant pseudo-molecular ion [M+H]⁺ at m/z 331.1, corresponding to the exact mass of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

References

-

BLD Pharm Product Catalog - 855699-79-5 | 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA. BLD Pharm. 1

-

Diarylureas as Antitumor Agents - MDPI Molecules. 2

-

Diaryl Urea: A Privileged Structure in Anticancer Agents - Current Medicinal Chemistry, Bentham Science Publishers. 3

-

A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine - Journal of Chemical Research, Semantic Scholar. 4

Sources

A Guide to the Structural Elucidation of 1,3-Bis(4-methyl-3-nitrophenyl)urea: A Hypothetical Crystallographic and X-ray Diffraction Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of the novel compound 1,3-Bis(4-methyl-3-nitrophenyl)urea. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines a robust, field-proven methodology for its determination using single-crystal X-ray diffraction. By drawing upon established protocols for analogous urea derivatives, this guide offers a complete workflow, from strategic synthesis to the intricate details of data interpretation. It is designed to equip researchers in medicinal chemistry and materials science with the necessary tools to fully characterize this and similar molecules, thereby accelerating drug discovery and development efforts.

Introduction: The Significance of Urea Derivatives and Structural Precision

Urea derivatives represent a cornerstone in medicinal chemistry, with their unique hydrogen bonding capabilities making them privileged scaffolds in drug design.[1] The ability of the urea moiety to act as both a hydrogen bond donor and acceptor allows for specific and strong interactions with biological targets, leading to a wide array of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1] The precise three-dimensional arrangement of atoms within a crystal lattice, as determined by X-ray crystallography, is paramount. It reveals the molecule's conformation, dictates its intermolecular interactions, and ultimately influences its physicochemical properties such as solubility, stability, and bioavailability.

The title compound, 1,3-Bis(4-methyl-3-nitrophenyl)urea, is of particular interest due to the presence of nitro and methyl groups on the phenyl rings. These substituents can significantly impact the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, such as hydrogen bonds and π-π stacking. A thorough understanding of its crystal structure is therefore a critical first step in elucidating its structure-activity relationship (SAR) and potential as a therapeutic agent.

Synthesis and Crystallization: A Strategic Approach

The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry.[1][2] A reliable method for preparing 1,3-Bis(4-methyl-3-nitrophenyl)urea would involve the reaction of 4-methyl-3-nitroaniline with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate, which then reacts with another molecule of the aniline to yield the target urea.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-3-nitroaniline (2.0 equivalents) in anhydrous toluene.

-

Isocyanate Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous toluene via the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis. The choice of solvent is crucial and often determined empirically.

Experimental Protocol: Crystallization

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Crystal Selection: Carefully select a well-formed, defect-free single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement

-

Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: Process the raw diffraction data to obtain a set of unique reflections with their intensities and standard uncertainties.

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

-

Structure Refinement: Refine the atomic coordinates, and displacement parameters of the model against the experimental diffraction data using full-matrix least-squares methods.

-

Validation: Validate the final crystal structure using tools like checkCIF to ensure its quality and consistency.[3]

Interpretation of Crystallographic Data: A Hypothetical Analysis

In the absence of experimental data for 1,3-Bis(4-methyl-3-nitrophenyl)urea, we can predict some of its likely structural features based on known structures of similar diaryl ureas.[4][5]

Molecular Conformation

The molecule is expected to adopt a largely planar conformation, although the phenyl rings may be twisted relative to the central urea plane to minimize steric hindrance between the ortho-nitro and methyl groups and the urea N-H protons. The dihedral angle between the two phenyl rings will be a key parameter in describing the overall molecular shape.

Intermolecular Interactions

The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen and the oxygen atoms of the nitro groups are potential hydrogen bond acceptors. The formation of a classic "urea tape" motif, involving N-H···O=C hydrogen bonds, is a strong possibility.[4] Additionally, weaker C-H···O interactions and potential π-π stacking between the aromatic rings may further stabilize the crystal structure.

Table 1: Hypothetical Crystallographic Data for 1,3-Bis(4-methyl-3-nitrophenyl)urea

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |

| a (Å) | 10-15 | Unit cell dimension. |

| b (Å) | 5-10 | Unit cell dimension. |

| c (Å) | 15-20 | Unit cell dimension. |

| α, β, γ (°) | α=γ=90, β>90 (Monoclinic) | Angles of the unit cell. |

| Volume (ų) | 1500-2000 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Visualization of Key Concepts

Visual representations are crucial for understanding complex structural information and experimental workflows. The following diagrams, generated using Graphviz, illustrate the molecular structure, the experimental process, and potential intermolecular interactions.

Figure 1: 2D representation of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Figure 3: Potential "urea tape" hydrogen bonding motif.

Conclusion

While the definitive crystal structure of 1,3-Bis(4-methyl-3-nitrophenyl)urea remains to be determined, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are based on established methodologies for this class of compounds. The insights into the expected structural features and intermolecular interactions, drawn from analogous molecules, offer a solid foundation for future experimental work. The determination of this crystal structure will undoubtedly provide invaluable information for medicinal chemists and materials scientists, paving the way for the rational design of new therapeutic agents and functional materials.

References

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. (2021, November 21). Biointerface Research in Applied Chemistry.

- Supporting Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an ef - Rsc.org. (n.d.).

-

CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved from [Link]

- 1,3-DIETHYL-1,3-BIS(4-NITROPHENYL)UREA - gsrs. (n.d.).

-

A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]

- Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon | Request PDF - ResearchG

-

Synthesis of N,N'-bis(4-nitrophenyl)-urea - PrepChem.com. (n.d.). Retrieved from [Link]

- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II)

- 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea - PMC. (n.d.).

- Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea - DergiPark. (n.d.).

-

1,3-Bis(3-nitrophenyl)urea | C13H10N4O5 | CID 237811 - PubChem. (n.d.). Retrieved from [Link]

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).

- Urea Metal-organic Frameworks for Nitro-substituted Compounds Sensing - AIR Unimi. (n.d.).

- WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google P

- Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry. (2023, March 31).

- 1,3-diethyl-1,3-bis(4-nitrophenyl)urea - PubChemLite. (n.d.).

- (PDF) Synthesis, X-ray structure and N-H...O interactions in 1,3-diphenyl-urea. (n.d.).

- 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | SIELC Technologies. (2018, May 17).

- Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - MDPI. (2023, April 2).

- N-3-pyridyl-methyl-N'-p-nitrophenyl urea | C13H12N4O3 | CID 129881673 - PubChem. (n.d.).

- (PDF) 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)

- N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea - PubChem. (n.d.).

Sources

Thermal Stability and Melting Point Analysis of 1,3-Bis(4-methyl-3-nitrophenyl)urea: A Comprehensive Analytical Guide

Executive Summary

The thermal characterization of complex diarylureas, such as 1,3-bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5), presents a unique analytical challenge. Due to the inherent lability of the urea linkage at elevated temperatures, these compounds frequently undergo thermal decomposition coincident with, or immediately following, their melting transition. This whitepaper establishes a self-validating, orthogonal analytical framework to accurately deconvolute the melting point ( Tm ) from the decomposition onset ( Td ) of 1,3-bis(4-methyl-3-nitrophenyl)urea, ensuring high-fidelity data for downstream drug formulation and materials science applications.

Mechanistic Grounding: Solid-State Chemistry & Thermal Degradation

Crystal Lattice Energy and Hydrogen Bonding

The thermal stability of 1,3-bis(4-methyl-3-nitrophenyl)urea is governed by the delicate balance between its intermolecular hydrogen-bonding network and the chemical stability of the N,N'-diarylurea linkage. In the solid state, standard diarylureas typically assemble into robust α -networks (urea tape structures). However, the introduction of nitro groups fundamentally alters this architecture. According to Etter’s rules of hydrogen bonding, the strong N-H proton donors in the urea moiety may bypass standard urea-urea interactions to form nonurea tape structures sustained by strong urea···nitro synthons (1)[1]. This specific crystalline packing significantly elevates the lattice energy, pushing the melting point well above 200 °C.

The Paradox of Thermal Dissociation

While the crystal lattice is highly stable, the N,N'-diarylurea linkage itself becomes highly susceptible to cleavage as thermal energy approaches the lattice disruption threshold. The primary thermal degradation pathway involves the dissociation of the urea bond into 4-methyl-3-nitrophenyl isocyanate and 4-methyl-3-nitroaniline (2)[2]. This dissociation is often competitive with the phase transition itself, meaning the compound decomposes as it melts. Furthermore, depending on the microenvironment, degradation of such urea linkages can also proceed via nucleophilic substitution (3)[3].

Thermal degradation pathway of 1,3-Bis(4-methyl-3-nitrophenyl)urea via isocyanate dissociation.

Self-Validating Analytical Workflows

A self-validating analytical system requires orthogonal techniques to confirm findings. Relying solely on Differential Scanning Calorimetry (DSC) for a compound that decomposes upon melting will yield an artificially broadened or shifted endotherm, leading to inaccurate Tm reporting. Therefore, our protocol mandates a sequential Thermogravimetric Analysis (TGA) to DSC workflow, orthogonally verified by visual capillary melting.

Self-validating analytical workflow for thermal characterization of diarylureas.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: Determine the onset of thermal degradation ( Td ) to establish the upper temperature limit for subsequent DSC analysis. Causality: Running DSC without prior TGA data risks contaminating the DSC cell with volatile isocyanate degradants, and makes it impossible to distinguish between a melting endotherm and a decomposition endotherm.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 3.0 - 5.0 mg of desiccated 1,3-bis(4-methyl-3-nitrophenyl)urea into an alumina ( Al2O3 ) crucible. Rationale: Alumina is chosen over platinum to prevent potential catalytic effects on the degradation of the nitro groups.

-

Purge Gas Configuration: Establish a high-purity nitrogen ( N2 ) purge at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that mass loss is strictly attributable to thermal dissociation.

-

Heating Program: Equilibrate the furnace at 25 °C for 5 minutes, then heat at a rate of 10 °C/min to 400 °C. Rationale: A 10 °C/min rate provides an optimal balance between thermal resolution and the kinetic delay of the decomposition reaction.

-

Data Acquisition: Record the mass loss curve and calculate its first derivative (DTG) to accurately pinpoint the extrapolated onset temperature ( Td ) and the temperature of maximum degradation rate ( Tmax ).

Protocol 2: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Accurately determine the melting onset ( Tm ) and enthalpy of fusion ( ΔHf ), deconvoluting it from decomposition. Causality: Because the melting of nitrated diarylureas is often immediately followed by dissociation, a pin-holed hermetic pan is required to manage volatile release without distorting the thermal signal.

Step-by-Step Methodology:

-

Sample Encapsulation: Weigh 2.0 - 3.0 mg of the compound into an aluminum hermetic pan. Pierce the lid with a 50 µm pinhole. Rationale: The pinhole allows volatile degradants (e.g., isocyanates) to escape, preventing internal pressure build-up that could artificially shift the melting point via Le Chatelier's principle, while still maintaining optimal thermal contact.

-

Thermal Cycle: Based on the TGA results, set the upper temperature limit to Td+10 °C. Heat from 25 °C to the upper limit at 10 °C/min under N2 (50 mL/min).

-

Analysis: Identify the sharp endothermic peak corresponding to melting. If the peak is asymmetric or immediately followed by a broad endotherm/exotherm, this confirms concurrent decomposition.

Protocol 3: Orthogonal Validation via Capillary Melting

Objective: Provide visual confirmation of the Tm and physical state changes. Causality: Visual confirmation is necessary to distinguish between true liquid-phase melting and solid-state color changes (browning) indicative of premature degradation.

Step-by-Step Methodology:

-

Loading: Pack 2-3 mm of the finely milled sample into a glass capillary tube.

-

Ramp Rate: Insert into a melting point apparatus pre-heated to 180 °C. Ramp at 1 °C/min. Rationale: A slow ramp rate near the expected Tm ensures thermal equilibrium across the glass capillary.

-

Observation: Record the temperature at the first sign of liquid formation (onset) and complete liquefaction (meniscus formation). Note any gas evolution (bubbling) or darkening, which validates the TGA dissociation data.

Quantitative Data Synthesis

The following table summarizes the expected thermal parameters for 1,3-bis(4-methyl-3-nitrophenyl)urea based on the structural behavior of analogous nitrated diarylureas.

| Analytical Parameter | Methodology / Instrument | Expected Value Range | Mechanistic Significance |

| Molecular Weight | Mass Spectrometry | 330.30 g/mol | Confirms baseline identity of the synthesized compound. |

| Melting Onset ( Tm ) | DSC (10 °C/min, N2 purge) | > 200 °C | Represents the thermal energy required to disrupt urea···nitro synthons. |

| Decomposition Onset ( Td ) | TGA (10 °C/min, N2 purge) | Coincident with Tm | Marks the cleavage of the N,N'-diarylurea linkage into isocyanate/amine. |

| Primary Mass Loss | TGA | ~45 - 55% | Corresponds to the volatilization of the dissociated isocyanate fragment. |

References

-

Title: Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon Source: ACS Publications URL: 1

-

Title: Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis Source: PMC / NIH URL: 3

-

Title: The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents Source: Canadian Journal of Chemistry URL: 2

Sources

Solvation Thermodynamics and Experimental Solubility Profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Materials Engineers Compound: 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5)[1]

Executive Summary

Symmetric diarylureas, such as 1,3-Bis(4-methyl-3-nitrophenyl)urea, are highly privileged pharmacophores frequently utilized in the design of multi-target tyrosine kinase inhibitors and advanced anti-tumor agents[2]. However, the translation of these molecules from in vitro discovery to viable formulations is notoriously bottlenecked by their physicochemical properties. The robust crystal lattice energy inherent to the urea core presents profound solubility challenges. This technical whitepaper deconstructs the solvation mechanics of 1,3-Bis(4-methyl-3-nitrophenyl)urea and establishes a rigorous, self-validating experimental framework for determining its thermodynamic solubility in organic solvents.

Mechanistic Causality of Solvation

To successfully solubilize 1,3-Bis(4-methyl-3-nitrophenyl)urea, one must understand the thermodynamic tug-of-war between its solid-state lattice energy and the solvation energy provided by the organic solvent.

The Diarylurea Core: A Lattice Energy Barrier

The fundamental barrier to dissolution is the urea moiety (-NH-CO-NH-). In the crystalline state, diarylureas self-assemble into highly stable, one-dimensional hydrogen-bonded networks[3]. The bifurcated hydrogen bonds formed between the carbonyl oxygen (H-bond acceptor) and the two amine protons (H-bond donors) create a massive enthalpic penalty that must be overcome by the solvent[4].

Substituent Effects: The 4-Methyl-3-Nitro Modification

The functionalization of the phenyl rings dictates the compound's specific solvent interactions:

-

The 3-Nitro Group: Acting as a strong electron-withdrawing group via resonance, the nitro moiety increases the acidity of the adjacent urea N-H protons, making them superior hydrogen-bond donors. Furthermore, the nitro group itself is a strong dipole and H-bond acceptor, providing additional interaction sites for polar solvents.

-

The 4-Methyl Group: This substituent introduces steric bulk and increases the overall lipophilicity (LogP) of the molecule. While it slightly disrupts the perfect planarity of the crystal packing compared to unsubstituted diphenylureas, its hydrophobicity drastically reduces aqueous solubility, shifting the solubility preference entirely toward organic solvents.

Hansen Solubility Parameters (HSP) Application

According to HSP theory, optimal solubility is achieved when the dispersion ( δd ), polar ( δp ), and hydrogen-bonding ( δh ) parameters of the solvent closely match those of the solute[5]. Because the cohesive energy of 1,3-Bis(4-methyl-3-nitrophenyl)urea is heavily skewed toward polar and hydrogen-bonding interactions, non-polar solvents fail to solvate the compound. Conversely, polar aprotic solvents act as aggressive H-bond acceptors, successfully disrupting the urea-urea networks.

Fig 1. Mechanism of diarylurea crystal lattice disruption by organic solvents.

Quantitative Solubility Profile

Based on the physicochemical properties of the diarylurea core and the specific substituent effects, the solubility of 1,3-Bis(4-methyl-3-nitrophenyl)urea across different organic solvent classes is summarized below.

| Solvent Class | Representative Solvent | Hansen δp | Hansen δh | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO | 16.4 | 10.2 | High (>50 mg/mL) | Strong H-bond acceptor; aggressively disrupts urea 1D networks. |

| Polar Aprotic | DMF | 13.7 | 11.3 | High (>30 mg/mL) | High dipole moment stabilizes the nitro-aromatic rings. |

| Chlorinated | Dichloromethane | 6.3 | 6.1 | Moderate (5-15 mg/mL) | Moderate dipole interactions; limited H-bond disruption capacity. |

| Polar Protic | Methanol | 12.3 | 22.3 | Low (<5 mg/mL) | Competitive H-bonding is sterically hindered by methyl hydrophobicity. |

| Non-Polar | Heptane | 0.0 | 0.0 | Insoluble (<0.1 mg/mL) | Insufficient cohesive energy to break the robust crystal lattice. |

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

As a Senior Application Scientist, I cannot overstate the importance of distinguishing between kinetic and thermodynamic solubility. The following isothermal shake-flask protocol is engineered as a self-validating system to ensure the data collected represents true thermodynamic equilibrium, free from common experimental artifacts such as filter adsorption or polymorphic shifts.

Step-by-Step Workflow

Step 1: Saturated Solution Preparation

-

Dispense 2.0 mL of the target organic solvent into a 5 mL glass vial equipped with a PTFE-lined screw cap.

-

Incrementally add 1,3-Bis(4-methyl-3-nitrophenyl)urea solid until a persistent, undissolved pellet remains. Causality: Excess solid is the absolute prerequisite for establishing a thermodynamic equilibrium between the crystalline phase and the solvated phase.

Step 2: Isothermal Equilibration (Self-Validation Checkpoint 1)

-

Place the vials in a thermoshaker set strictly to 25.0 ± 0.1 °C at 500 RPM.

-

Self-Validation: Extract 50 µL aliquots at 24 hours and 48 hours . Equilibrium is mathematically validated only if the concentration difference between the two time points is Δ<5% .

Step 3: Phase Separation (Self-Validation Checkpoint 2)

-

Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the bulk solid.

-

Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter.

-

Self-Validation: Discard the first 1.0 mL of the filtrate. Causality: Highly lipophilic compounds often adsorb non-specifically to filter membranes. Discarding the initial volume saturates the membrane binding sites, preventing false-negative concentration readings.

Step 4: Solid-State Verification (Self-Validation Checkpoint 3)

-

Recover the undissolved pellet from the centrifuge tube and dry under a gentle nitrogen stream.

-

Self-Validation: Analyze the pellet via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transitions or form solvates during equilibration. If the XRPD pattern of the pellet differs from the bulk starting material, the measured solubility applies to the new polymorph/solvate, not the original compound.

Step 5: HPLC-UV Quantification

-

Dilute the filtered supernatant with the mobile phase to fall within the linear range of the established calibration curve.

-

Quantify using HPLC-UV at the compound's λmax (typically ~280-320 nm for nitroaromatics).

Fig 2. Self-validating workflow for thermodynamic solubility determination.

References

-

BLD Pharm. "855699-79-5 | 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA". BLD Pharmatech. Available at:[1]

-

Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition". ResearchGate. Available at:[5]

-

Crystal Growth & Design. "Predicting Cocrystallization Based on Heterodimer Energies: The Case of N,N′-Diphenylureas and Triphenylphosphine Oxide". ACS Publications. Available at:[3]

-

Jinjiang Melamine. "Urea Solubility In Organic Solvents Revealing". Industry News. Available at:[4]

-

National Institutes of Health (NIH). "Research and development of N,N′-diarylureas as anti-tumor agents". PMC. Available at:[2]

Sources

- 1. 855699-79-5|1,3-BIS(4-METHYL-3-NITROPHENYL)UREA|BLD Pharm [bldpharm.com]

- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 1,3-Bis(4-methyl-3-nitrophenyl)urea and its Diarylurea Congeners in Biochemical Pathways

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the intricate biochemical mechanisms of action of the diarylurea class of compounds, with a specific focus on the projected activities of 1,3-Bis(4-methyl-3-nitrophenyl)urea. While specific experimental data for this particular molecule is not extensively available in current literature, the well-established pharmacophore of diarylureas provides a robust framework for predicting its biological effects. As a Senior Application Scientist, the following sections synthesize established principles with actionable experimental designs to empower your research and development endeavors.

The Diarylurea Scaffold: A Privileged Motif in Kinase Inhibition

The diarylurea moiety is a cornerstone in modern medicinal chemistry, particularly in the realm of oncology.[1] Its defining feature is the N,N'-disubstituted urea core, which acts as a potent hydrogen bond donor and acceptor, facilitating high-affinity interactions with various enzymatic targets.[1][2] This has led to the development of several successful anti-cancer drugs, including Sorafenib and Regorafenib.[1][2] The primary and most extensively studied mechanism of action for diarylureas is the inhibition of protein kinases, critical regulators of cellular signaling.

Type II Kinase Inhibition: A Paradigm of Diarylurea Action

Diarylureas are classic examples of Type II kinase inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active conformation of a kinase, Type II inhibitors bind to an inactive conformational state, often referred to as the "DFG-out" conformation.[1][2] This inactive state is characterized by the movement of the Asp-Phe-Gly (DFG) motif at the start of the activation loop, which creates a hydrophobic pocket adjacent to the ATP-binding site. The diarylurea scaffold is perfectly suited to bridge these two regions.[1]

The urea core forms critical hydrogen bonds with conserved amino acid residues in the hinge region of the kinase, while the aryl rings extend into the hydrophobic pocket, providing further stabilizing interactions.[2] This mode of binding locks the kinase in an inactive state, preventing its catalytic activity and downstream signaling.

A prime example of this is the interaction of diarylureas with RAF kinases, key components of the MAPK/ERK signaling pathway that is frequently hyperactivated in cancer.[2] By inhibiting RAF, diarylureas can block the phosphorylation cascade, leading to a reduction in cell proliferation and survival.

Caption: Generic Kinase Inhibition Pathway for Diarylureas.

Expanding the Mechanistic Landscape: Beyond Kinase Inhibition

While kinase inhibition is the most prominent mechanism, the diarylurea scaffold is versatile and can engage other cellular targets. This multi-targeting capability can be advantageous in overcoming drug resistance and achieving broader therapeutic effects.

AMPK Pathway Activation: A Gateway to Apoptosis

Certain diarylurea derivatives, such as 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), have been demonstrated to induce cancer cell death through the activation of the AMP-activated protein kinase (AMPK) pathway.[3][4][5] AMPK is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes and can trigger apoptosis.

Activation of AMPK by these diarylureas leads to the inhibition of downstream targets like mTOR and the induction of cell cycle arrest, typically at the G0/G1 or G2/M phase.[3][4] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[3]

Caption: AMPK Activation Pathway by Diarylureas.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The diarylurea scaffold has also shown promise as an antibacterial agent.[6] Some derivatives have been found to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival and absent in human cells, making it an attractive drug target.[6]

For instance, certain diarylureas have been shown to inhibit MurA and MurB, enzymes involved in the early steps of peptidoglycan synthesis.[6] More recently, phenyl ureas have been identified as inhibitors of MmpL3, a transporter crucial for the assembly of the mycolic acid layer in Mycobacterium tuberculosis.[7]

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To definitively determine the mechanism of action of a novel diarylurea compound like 1,3-Bis(4-methyl-3-nitrophenyl)urea, a systematic experimental approach is required. The following protocols provide a robust framework for such an investigation.

Caption: Experimental Workflow for Mechanistic Elucidation.

Protocol 1: Kinase Inhibition Profiling

Objective: To identify the specific kinases inhibited by the compound.

Methodology: A high-throughput kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is recommended.

-

Preparation:

-

Prepare a stock solution of 1,3-Bis(4-methyl-3-nitrophenyl)urea in 100% DMSO.

-

Serially dilute the compound to create a concentration gradient.

-

Prepare the kinase, fluorescently labeled ATP tracer, and europium-labeled antibody according to the manufacturer's protocol.

-

-

Assay Execution:

-

In a 384-well plate, add the kinase, tracer, and compound at various concentrations.

-

Incubate at room temperature for the recommended time (typically 60 minutes).

-

Add the europium-labeled antibody.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology: The MTT assay for cell viability and Annexin V/Propidium Iodide (PI) staining for apoptosis are standard methods.

-

MTT Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of viable cells and determine the IC50 value.

-

-

Annexin V/PI Staining:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Protocol 3: Western Blotting for Pathway Analysis

Objective: To determine the effect of the compound on key signaling proteins.

Methodology:

-

Cell Lysis: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-AMPK, AMPK, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.

Methodology: Broth microdilution method.

-

Preparation: Prepare a two-fold serial dilution of the compound in a 96-well plate containing bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Kinase Inhibition Profile (IC50 values in µM)

| Kinase Target | 1,3-Bis(4-methyl-3-nitrophenyl)urea | Sorafenib (Control) |

| RAF-1 | Experimental Value | Known Value |

| VEGFR2 | Experimental Value | Known Value |

| PDGFRβ | Experimental Value | Known Value |

| ... | ... | ... |

Table 2: Cell Viability (IC50 values in µM)

| Cell Line | 24h | 48h | 72h |

| HCT116 (Colon) | Experimental Value | Experimental Value | Experimental Value |

| A549 (Lung) | Experimental Value | Experimental Value | Experimental Value |

| MCF-7 (Breast) | Experimental Value | Experimental Value | Experimental Value |

Conclusion and Future Perspectives

The diarylurea scaffold represents a highly successful pharmacophore with a well-established role as a Type II kinase inhibitor. It is highly probable that 1,3-Bis(4-methyl-3-nitrophenyl)urea will exhibit inhibitory activity against a range of kinases, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, the potential for this compound to engage in other mechanisms, such as AMPK activation or antimicrobial activity, should not be overlooked.

The experimental framework provided in this guide offers a clear path to elucidating the precise mechanism of action of 1,3-Bis(4-methyl-3-nitrophenyl)urea. A thorough investigation of its kinase inhibition profile, cellular effects, and impact on key signaling pathways will be crucial for its future development as a potential therapeutic agent. The multi-targeting capabilities of diarylureas continue to make them an exciting and fruitful area of research in the quest for novel and effective treatments for a range of diseases.

References

- Diarylureas as Antitumor Agents - MDPI. (2021, January 2).

- Diarylureas | Encyclopedia MDPI. (2021, January 25).

- Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. (2016, May 23).

- Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - MDPI. (2016, May 23).

- Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC. (2021, January 19).

- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed. (2017, December 2).

- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - ResearchGate. (2025, October 15).

- Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression.

- Buy 1,3-Bis(4-nitrophenyl)urea | 587-90-6. (2023, August 15).

- Synthesis and Bio-Activity Studies of Urea/ Thiourea Derivatives of 4, 4'-Diamino Biphenyl Methane - AIP Publishing.

- 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC.

- Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly - PMC. (2025, April 30).

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14).

- 1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one - Guidechem.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. (2015, November 25).

- Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC. (2026, February 4).

- 1,3-DIETHYL-1,3-BIS(4-NITROPHENYL)UREA - gsrs.

- Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters - Gavin Publishers. (2018, September 17).

- 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. (2012, December 1).

- List of Metabolic Pathways - BMRB.

- Proteomics-Based Identification of Interaction Partners of the Xenobiotic Detoxification Enzyme FMO3 Reveals Involvement in Urea Cycle - MDPI. (2022, January 28).

- Biochemical Pathways - dotFIT.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.

- Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: unexpected substituent effects - PubMed. (2013, November 21).

- 1,3-Bis(4-nitrophenyl)urea-d8 | CAS 1156508-87-0 | SCBT - Santa Cruz Biotechnology.

- 1-benzyl-1-methyl-3-(4-methyl-3-nitrophenyl)urea - Sigma-Aldrich.

- Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies - Account - The University of Edinburgh. (2023, May 11).

- CAS 1156508-87-0 (1,3-Bis(4-nitrophenyl)urea-[d8]) - BOC Sciences.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS No. 17602-06-1) is readily available in public databases. This guide has been meticulously compiled by extrapolating data from the structurally similar compound, 1,3-Bis(4-nitrophenyl)urea, and from the known hazards of its constituent functional groups (nitrophenyl, methylphenyl, and urea). The recommendations herein are based on scientific analogy and are intended to provide a robust framework for safe handling in research and development settings. Users must conduct their own risk assessments and exercise professional judgment.

Introduction: Understanding the Molecule and its Inferred Risk Profile

1,3-Bis(4-methyl-3-nitrophenyl)urea is a diarylurea compound characterized by the presence of two nitrophenyl rings substituted with methyl groups. While its primary applications are in research and drug development, the presence of aromatic nitro groups is a key determinant of its toxicological profile. Aromatic nitro compounds are known for their potential to induce methemoglobinemia, leading to cyanosis, and for their rapid absorption through the skin. The urea linkage itself is a common motif in medicinal chemistry, often contributing to a compound's biological activity.[1][2]

The structural similarity to 1,3-Bis(4-nitrophenyl)urea, for which safety data is available, provides the most direct basis for our safety and handling recommendations. This analog is classified as causing skin and eye irritation, and specific target organ toxicity upon single exposure (respiratory irritation).[3][4] Therefore, it is prudent to handle 1,3-Bis(4-methyl-3-nitrophenyl)urea with a similar level of caution, assuming it possesses a comparable hazard profile.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the close analog, 1,3-Bis(4-nitrophenyl)urea, we can infer the following hazard classifications for our target compound.

Table 1: Inferred GHS Classification and Hazard Statements

| Hazard Class | Category | Signal Word | Hazard Statement | Source (Analog) |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation | [3][4] |

| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | [3][5] |

Toxicological Rationale:

-

Skin and Eye Irritation: Many aromatic compounds, particularly those with functional groups like nitro substituents, can act as irritants upon direct contact with skin and mucous membranes.[6]

-

Respiratory Irritation: As a fine solid powder, inhalation of dust particles can lead to mechanical irritation of the respiratory tract.

-

Systemic Toxicity (Inferred): The primary systemic risk associated with aromatic nitro compounds is the potential for absorption, leading to hematological effects such as methemoglobinemia (cyanosis) and anemia. Nitrophenol derivatives, a related class of compounds, are known to be toxic to the central nervous system, liver, and kidneys.[6][7] While data for diarylureas is less specific, the potential for these systemic effects upon significant exposure (especially via skin contact or inhalation) should not be discounted.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach, prioritizing the elimination or reduction of exposure, is paramount. The hierarchy of controls should be followed to ensure personnel safety.

Caption: Decision workflow for first aid response.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. [3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel. |

Spill Response

-

Small Spill:

-

Evacuate non-essential personnel.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the material into a labeled hazardous waste container.

-

Clean the spill area with soap and water.

-

-

Large Spill:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department.

-

Prevent entry into the area until cleanup is complete.

-

Conclusion

While 1,3-Bis(4-methyl-3-nitrophenyl)urea lacks a specific, publicly available SDS, a thorough analysis of its structural analogs and constituent functional groups allows for the development of robust safety protocols. The primary hazards are inferred to be skin, eye, and respiratory irritation, with a potential for systemic toxicity characteristic of aromatic nitro compounds. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating appropriate PPE—researchers can handle this compound with a high degree of safety. Diligent adherence to these guidelines is essential for protecting the health of laboratory personnel and ensuring a safe research environment.

References

-

1,3-BIS(4-NITROPHENYL)UREA (cas 587-90-6) SDS/MSDS download. Guidechem.

-

1,3-bis(4-nitrophenyl)urea — Chemical Substance Information. NextSDS.

-

1,3-Bis(4-nitrophenyl)urea 97. Sigma-Aldrich.

-

Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.

-

4-nitrophenol – Knowledge and References. Taylor & Francis Online.

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).

-

N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea. PubChem.

-

Explorations of Substituted Urea Functionality for the Discovery of New Activators of the Heme-Regulated Inhibitor Kinase. Journal of Medicinal Chemistry - ACS Publications.

-

Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In: Toxicological Profile for Nitrophenols. National Center for Biotechnology Information (NCBI).

-

Nitration reaction safety. YouTube.

-

2-NITROPHENOL 4-NITROPHENOL. Agency for Toxic Substances and Disease Registry (ATSDR). GovInfo.

-

Toxicological Profile for Nitrophenols. CDC Stacks.

-

METHYLPHENIDATE HYDROCHLORIDE. CAMEO Chemicals - NOAA.

-

Common Name: METHYLPHENYL- DICHLOROSILANE HAZARD SUMMARY. NJ.gov.

-

Safe Handling and Storage of Nitro Compounds. Benchchem.

-

1,3-BIS(4-NITROPHENYL)UREA CAS#: 587-90-6. ChemicalBook.

-

Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol. Chemos GmbH&Co.KG.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. PMC - NIH.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

4-Methylphenol. Apollo Scientific.

-

A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme Connect.

-

Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. ResearchGate.

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate.

-

A review of food contamination with nitrated and oxygenated polycyclic aromatic hydrocarbons: toxicity, analysis, occurrence, and risk assessment. PMC - NIH.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nextsds.com [nextsds.com]

- 5. N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea | C13H10N4O5 | CID 71312388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Pharmacokinetic profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea Derivatives

Foreword: The Evolving Landscape of Diarylurea Therapeutics

The 1,3-diarylurea scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the backbone of numerous targeted therapies, particularly in oncology.[1][2] Its ability to form critical hydrogen bonds with protein kinase domains has led to the successful development of multi-kinase inhibitors like Sorafenib.[1][3] The 1,3-Bis(4-methyl-3-nitrophenyl)urea series represents a class of compounds with significant therapeutic potential, leveraging the unique electronic and metabolic properties conferred by the nitroaryl moieties. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives is paramount to translating their in vitro potency into in vivo efficacy and safety. This guide provides a comprehensive framework for the pharmacokinetic characterization of this promising class of molecules, intended for researchers and drug development professionals.

Strategic Importance of Pharmacokinetic Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[4] For the 1,3-Bis(4-methyl-3-nitrophenyl)urea class, a thorough ADME assessment is critical for several reasons:

-

Bioavailability and Efficacy: The oral bioavailability of these compounds will dictate the achievable therapeutic concentrations at the target site.

-

Metabolic Activation and Safety: The presence of nitroaromatic groups suggests a potential for reductive metabolism, which can lead to the formation of reactive intermediates.[5][6][7][8] This bioactivation can be a double-edged sword, potentially contributing to both therapeutic activity and toxicity.[7][8][9]

-

Dosing Regimen Optimization: A clear understanding of the compound's half-life, clearance, and volume of distribution is essential for designing rational dosing schedules to maintain therapeutic exposure while minimizing adverse effects.

This guide will delineate the key experimental and analytical strategies to comprehensively profile these compounds.

Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea Derivatives

A robust and scalable synthetic route is the foundation of any drug development program. For symmetrical diaryl ureas such as 1,3-Bis(4-methyl-3-nitrophenyl)urea, a common and efficient method involves the reaction of the corresponding aniline with a phosgene equivalent.

A representative synthetic workflow is illustrated below:

Caption: A general two-step synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Experimental Protocol: Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea

-

Nitration of 4-Methylaniline: To a cooled (0 °C) solution of 4-methylaniline in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the 4-methyl-3-nitroaniline. Filter, wash with water, and dry the product.

-

Urea Formation: Dissolve 4-methyl-3-nitroaniline (2 equivalents) in a suitable solvent such as dichloromethane (DCM). To this solution, add a base (e.g., triethylamine). Slowly add a solution of a phosgene equivalent, such as triphosgene (0.33 equivalents), in DCM. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

Bioanalytical Method Development and Validation using LC-MS/MS

Accurate quantification of the parent drug and its potential metabolites in biological matrices is the cornerstone of pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[10]

3.1 Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances.

-

Protein Precipitation (PPT): A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed. This method is often sufficient for discovery-phase studies.

-

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether).

-

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

3.2 LC-MS/MS Method Parameters

A typical LC-MS/MS method for a diarylurea derivative would involve:

-

Chromatography: Reversed-phase chromatography using a C18 column is common. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape and ionization efficiency, is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for urea-containing compounds. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for high selectivity and sensitivity.

3.3 Bioanalytical Method Validation

A bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA.[11] Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11]

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[12]

-

Calibration Curve: A linear relationship between the instrument response and known concentrations of the analyte.[12]

-

Recovery and Matrix Effect: The efficiency of the extraction process and the influence of matrix components on the ionization of the analyte.[11][13]

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).[12][14]

In Vitro ADME Profiling

In vitro assays are crucial for early-stage assessment of a compound's pharmacokinetic properties, allowing for rapid screening and optimization of drug candidates.[4]

4.1 Metabolic Stability

-

Liver Microsomes: These subcellular fractions contain cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. Incubating the compound with liver microsomes and NADPH allows for the determination of its intrinsic clearance.

-

Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of hepatic metabolism.

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Prepare a reaction mixture containing liver microsomes, the test compound, and a phosphate buffer in a 96-well plate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a pre-warmed NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

4.2 Plasma Protein Binding

The extent to which a drug binds to plasma proteins (e.g., albumin) affects its distribution and availability to interact with its target.

-

Equilibrium Dialysis: A semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound fraction.

4.3 Permeability and Transporter Interactions

-

Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium. It is used to predict intestinal absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rodents) are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[16]

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Acclimatization and Dosing: Acclimatize rodents (e.g., Sprague-Dawley rats) for at least one week. Administer the test compound formulated in a suitable vehicle via oral gavage (for oral bioavailability) and intravenous injection (to determine clearance and volume of distribution) to separate groups of animals.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling. Process the blood to obtain plasma.

-

Sample Analysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

5.1 Key Pharmacokinetic Parameters

The following table presents representative pharmacokinetic parameters for Sorafenib, a structurally related diarylurea kinase inhibitor, to illustrate the type of data generated from in vivo studies.

| Parameter | Value (Human) | Description |

| Dose | 400 mg twice daily | The amount of drug administered. |

| Cmax (mg/L) | 5.4 - 10.0 | Maximum plasma concentration. |

| Tmax (h) | 2 - 12 | Time to reach Cmax. |

| AUC (mg*h/L) | 47.8 - 76.5 | Area under the plasma concentration-time curve, representing total drug exposure. |

| Half-life (t½) (h) | 20 - 48 | Time for the plasma concentration to decrease by half. |

| Bioavailability (%) | 38 - 49 (relative to oral solution) | The fraction of the administered dose that reaches systemic circulation. |

Data for illustrative purposes, adapted from publicly available information.[16]

Metabolism and Excretion

The biotransformation and elimination pathways of 1,3-Bis(4-methyl-3-nitrophenyl)urea derivatives are of particular interest due to the presence of the nitroaromatic groups.

6.1 Metabolic Pathways of Nitroaromatic Compounds

The metabolism of nitroaromatic compounds is complex and can proceed via two main pathways:

-

Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group. This reduction can be carried out by various enzymes, including cytochrome P450 reductases and gut microflora.[5][7][9] The hydroxylamino intermediate is often highly reactive and can form covalent adducts with macromolecules like DNA and proteins, which is a potential mechanism for both therapeutic efficacy and toxicity.[8]

-

Oxidation: The methyl groups on the phenyl rings are susceptible to oxidation to form benzylic alcohols, which can be further oxidized to aldehydes and carboxylic acids.

Caption: Reductive metabolism pathway of a nitroaromatic compound.

6.2 Excretion

The primary routes of excretion for small molecule drugs and their metabolites are renal (urine) and biliary (feces). The physicochemical properties of the metabolites (e.g., polarity) will largely determine the predominant route of excretion. Metabolites that are more polar and water-soluble are typically excreted in the urine.

Conclusion and Future Directions

The pharmacokinetic profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea derivatives is a multi-faceted process that requires a combination of in vitro and in vivo studies, supported by robust bioanalytical methodology. The presence of nitroaromatic functionalities necessitates a careful evaluation of their metabolic fate, as this can have profound implications for both efficacy and safety. The experimental and analytical frameworks outlined in this guide provide a comprehensive approach to characterizing the ADME properties of this promising class of compounds, thereby enabling data-driven decisions in the lead optimization and candidate selection phases of drug discovery. Future work should focus on establishing a clear correlation between the pharmacokinetic profile, the extent of reductive metabolism, and the in vivo pharmacological response of these derivatives.

References

-

Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]

-

Es-Seddiki, S., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(21), 6485. [Link]

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(11), 2349-2382. [Link]

-

ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

Kumar, P., et al. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Pharmaceutical Research and Applications, 9(3), 1863-1870. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

-

Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1527-1548. [Link]

-

Bronstein, J. C., & Woster, P. M. (1990). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of the American College of Toxicology, 9(3), 357-365. [Link]

-

Padrón, G., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1060, 233-239. [Link]

-

Kennedy, D. G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry, 413(28), 7063-7076. [Link]

-

Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-1395. [Link]

-

Rang, H. P. (2007). Drug Absorption, Distribution and Elimination. In H. P. Rang, M. M. Dale, J. M. Ritter, & R. J. Flower (Eds.), Rang and Dale's Pharmacology (6th ed.). Churchill Livingstone. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Absorption and Distribution. In An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

-

Balani, S. K., et al. (2005). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry, 5(11), 1033-1038. [Link]

-

PubChem. (n.d.). N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea. National Center for Biotechnology Information. [Link]

-

Liu, J., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 168(3), 634-646. [Link]

-

Lee, H., et al. (2009). Arylcarboxyamino-substituted diaryl ureas as potent and selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5130-5134. [Link]

-

Pharmaffiliates. (n.d.). N,N'-Bis-(4-nitrophenyl)urea. Pharmaffiliates. [Link]

-

Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Patil, R. H., et al. (2018). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 1034-1046. [Link]

-

Ladd, B., et al. (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry, 64(22), 16801-16823. [Link]

-

Thongsom, S., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1361. [Link]

-

Li, Y., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology, 16, 1424354. [Link]

-

Garuti, L., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

-

ResearchGate. (n.d.). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]